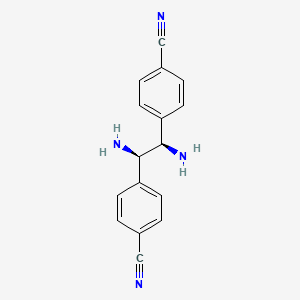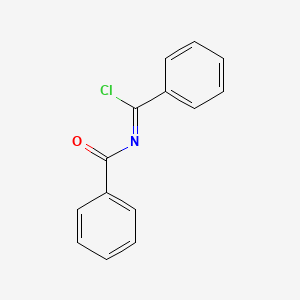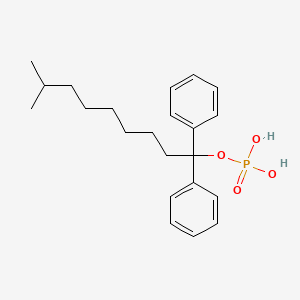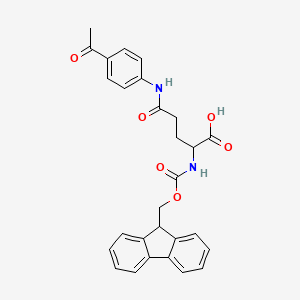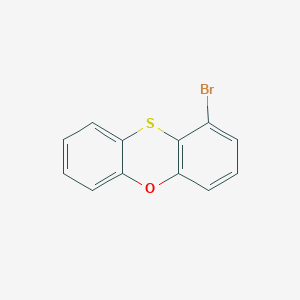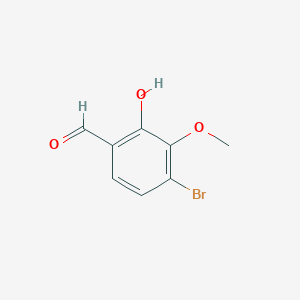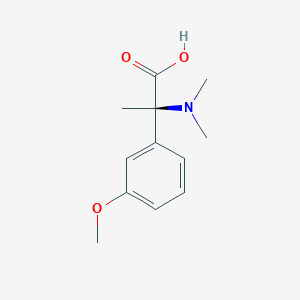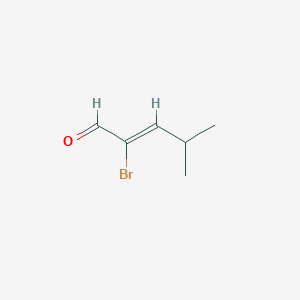
Heptadecan-9-yl 8-((8-(nonyloxy)-8-oxooctyl)(3-(2-oxooxazolidin-3-yl)propyl)amino)octanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Heptadecan-9-yl 8-((8-(nonyloxy)-8-oxooctyl)(3-(2-oxooxazolidin-3-yl)propyl)amino)octanoate is a complex organic compound that belongs to the class of esters Esters are widely known for their diverse applications in various fields, including chemistry, biology, medicine, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Heptadecan-9-yl 8-((8-(nonyloxy)-8-oxooctyl)(3-(2-oxooxazolidin-3-yl)propyl)amino)octanoate would typically involve multiple steps, including esterification, amidation, and possibly other organic reactions. The specific synthetic route would depend on the availability of starting materials and desired purity of the final product. Common reaction conditions might include the use of catalysts, solvents, and controlled temperatures.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Heptadecan-9-yl 8-((8-(nonyloxy)-8-oxooctyl)(3-(2-oxooxazolidin-3-yl)propyl)amino)octanoate may undergo various chemical reactions, including:
Oxidation: The compound could be oxidized to form different products, depending on the oxidizing agent and conditions.
Reduction: Reduction reactions might target specific functional groups within the molecule.
Substitution: The ester and amide groups could participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions would vary based on the desired outcome, including temperature, solvent, and pH.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction pathway and conditions. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could produce a variety of ester or amide derivatives.
Scientific Research Applications
Heptadecan-9-yl 8-((8-(nonyloxy)-8-oxooctyl)(3-(2-oxooxazolidin-3-yl)propyl)amino)octanoate could have several scientific research applications, including:
Chemistry: As a model compound for studying ester and amide chemistry.
Biology: Potential use in studying lipid metabolism or as a component in biochemical assays.
Medicine: Possible applications in drug delivery systems or as a precursor for pharmaceutical compounds.
Industry: Use in the synthesis of specialty chemicals or as an intermediate in the production of complex organic molecules.
Mechanism of Action
The mechanism of action for Heptadecan-9-yl 8-((8-(nonyloxy)-8-oxooctyl)(3-(2-oxooxazolidin-3-yl)propyl)amino)octanoate would depend on its specific application. In biological systems, it might interact with lipid membranes or enzymes, influencing various biochemical pathways. The molecular targets and pathways involved would require detailed experimental studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other long-chain esters and amides with comparable structural features. Examples could be:
- Octadecyl 8-((8-(nonyloxy)-8-oxooctyl)(3-(2-oxooxazolidin-3-yl)propyl)amino)octanoate
- Hexadecan-9-yl 8-((8-(nonyloxy)-8-oxooctyl)(3-(2-oxooxazolidin-3-yl)propyl)amino)octanoate
Uniqueness
The uniqueness of Heptadecan-9-yl 8-((8-(nonyloxy)-8-oxooctyl)(3-(2-oxooxazolidin-3-yl)propyl)amino)octanoate lies in its specific combination of functional groups and chain lengths, which could confer distinct physical and chemical properties, making it suitable for specialized applications.
Properties
Molecular Formula |
C48H92N2O6 |
|---|---|
Molecular Weight |
793.3 g/mol |
IUPAC Name |
nonyl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-[3-(2-oxo-1,3-oxazolidin-3-yl)propyl]amino]octanoate |
InChI |
InChI=1S/C48H92N2O6/c1-4-7-10-13-16-25-32-43-54-46(51)36-28-21-17-23-30-38-49(40-33-41-50-42-44-55-48(50)53)39-31-24-18-22-29-37-47(52)56-45(34-26-19-14-11-8-5-2)35-27-20-15-12-9-6-3/h45H,4-44H2,1-3H3 |
InChI Key |
VGONAGAYKPLORA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCOC(=O)CCCCCCCN(CCCCCCCC(=O)OC(CCCCCCCC)CCCCCCCC)CCCN1CCOC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


